molecular formula C22H23N3O5S B2837389 N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 952968-81-9

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2837389
CAS No.: 952968-81-9
M. Wt: 441.5
InChI Key: WXYUUKPMXDYVMC-UHFFFAOYSA-N
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Description

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Preparation Techniques

Several studies have focused on the synthesis and preparation techniques of compounds related to N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. For instance, Bobeldijk et al. (1990) discussed a high-yield synthesis method for similar compounds used in the preparation of radio-labelled pharmaceuticals (Bobeldijk et al., 1990). This highlights the importance of efficient synthesis methods in the development of medical imaging agents.

Biological Activity and Therapeutic Applications

Research has also been conducted on the biological activity and potential therapeutic applications of related compounds. For example, a study by Lee et al. (2018) on a similar compound demonstrated its potential in treating Alzheimer's disease, particularly in inhibiting histone deacetylase 6, which is crucial for neuroprotection (Lee et al., 2018). This suggests that compounds structurally similar to this compound could have significant therapeutic benefits.

Analytical Methods in Pharmaceutical Sciences

Analytical methods for compounds like this compound are also a focus area. A study by Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, demonstrating the importance of analytical techniques in quality control and pharmaceutical research (Ye et al., 2012).

Structural and Synthetic Analysis

Investigations into the structural and synthetic aspects of similar compounds provide insights into their chemical properties and potential applications. For instance, research by Wu et al. (2014) on benzamide derivatives showcased the synthesis, crystal structure, and potential applications, including the binding site identification for allosteric modulators (Wu et al., 2014).

Properties

IUPAC Name

N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-29-19-6-4-5-17(13-19)21-14-18(24-30-21)15-23-22(26)16-7-9-20(10-8-16)31(27,28)25-11-2-3-12-25/h4-10,13-14H,2-3,11-12,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYUUKPMXDYVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.